molecular formula C28H29N3O3S B2865970 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline CAS No. 866843-38-1

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline

Cat. No.: B2865970
CAS No.: 866843-38-1
M. Wt: 487.62
InChI Key: QGDNGEDHMCYMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline (molecular formula: C₂₈H₂₉N₃O₄S; molecular weight: 503.61 g/mol) features a quinoline core substituted with a benzenesulfonyl group at position 3, a 4-benzylpiperazine moiety at position 4, and an ethoxy group at position 6 . This structure combines aromatic, sulfonyl, and piperazine functionalities, which are common in pharmaceuticals targeting neurological or metabolic pathways. The ethoxy group enhances solubility, while the benzenesulfonyl and benzylpiperazine groups may influence receptor binding and metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-2-34-23-13-14-26-25(19-23)28(27(20-29-26)35(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-22-9-5-3-6-10-22/h3-14,19-20H,2,15-18,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNGEDHMCYMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound’s quinoline core distinguishes it from cinnoline derivatives (e.g., compounds 9b–9d and 10a–10c in ), which have a smaller bicyclic cinnoline system. Quinoline’s extended aromatic system may improve binding affinity to larger hydrophobic pockets in biological targets compared to cinnoline .

Table 1: Substituent Comparison
Compound Class Core Structure Position 3 Position 4 Position 6
Target Compound Quinoline Benzenesulfonyl 4-Benzylpiperazin-1-yl Ethoxy
Cinnoline Derivatives Cinnoline - 4-Benzylpiperazin-1-yl Halogens (F, Cl, Br) or H
BB07239 Quinoline Benzenesulfonyl 4-Benzylpiperazin-1-yl 6,7-Dimethoxy
SU [3,3] Piperazine Trifluoromethylbenzenesulfonyl Naphthalen-2-ylbutenyl -
866811-82-7 Quinoline Benzenesulfonyl Pyrrolidin-1-yl Ethoxy

Functional Group Analysis

  • Piperazine vs. Pyrrolidine : Replacing the 4-benzylpiperazine in the target compound with pyrrolidin-1-yl (as in 866811-82-7) introduces a five-membered ring, which may alter conformational flexibility and hydrogen-bonding capacity .
  • Ethoxy vs. Halogen/Methoxy : The ethoxy group at position 6 balances lipophilicity and solubility better than halogens (e.g., Cl in 9c) or dimethoxy groups (e.g., BB07239), which could increase steric hindrance or polarity .

Pharmacological Implications

  • CNS Penetration : The benzylpiperazine moiety in the target compound may enhance blood-brain barrier permeability compared to 4-(4-fluorophenyl)piperazine derivatives (e.g., 10a–10c), which have higher polarity .
  • Receptor Targeting : The benzenesulfonyl group could interact with serotonin or sigma receptors, similar to SU [3,3], but with distinct selectivity due to the absence of a trifluoromethyl group .

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